molecular formula C19H20BrN3O2 B2411164 1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941909-09-7

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2411164
CAS No.: 941909-09-7
M. Wt: 402.292
InChI Key: SRRHKULLOIPCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic small molecule with the molecular formula C19H20BrN3O2 and a molecular weight of 402.29 g/mol . It is supplied with a minimum purity of 90% and is readily available for research applications . This compound belongs to the class of urea derivatives, which are known to be of significant interest in medicinal chemistry for their diverse biological activities. Urea-based scaffolds are frequently explored in early-stage drug discovery for their potential to modulate various biological targets . For instance, research into related urea compounds has shown their applicability in developing inhibitors for enzymes like coagulation factor Xa and in neurodegenerative disease research, where certain kinase inhibitors with neuroprotective properties have been investigated . The specific bromo- and methoxyethyl-substituted structure of this reagent makes it a valuable chemical tool for researchers, particularly in the fields of organic synthesis and hit-to-lead optimization programs. It can be used to explore structure-activity relationships (SAR), as a building block for more complex molecules, or as a reference standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-13-11-14(20)7-8-16(13)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRHKULLOIPCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.

    Indole Formation: The brominated intermediate is then reacted with an indole derivative to form the indole moiety.

    Urea Formation: The final step involves the reaction of the indole intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of cellular signaling pathways. The brominated phenyl group may also contribute to its biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(4-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.

    1-(4-bromo-2-methylphenyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)urea: The presence of an ethoxy group instead of a methoxy group can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of urea derivatives and is characterized by a brominated phenyl group, a methyl group, and an indole moiety. Its molecular formula is C19H20BrN3O2C_{19}H_{20}BrN_3O_2, with a molecular weight of approximately 402.3 g/mol .

Structural Formula

IUPAC Name 1(4bromo2methylphenyl)3[1(2methoxyethyl)indol3yl]urea\text{IUPAC Name }1-(4-bromo-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, notably various receptors involved in cellular signaling pathways. The indole moiety is known for its ability to modulate these pathways, potentially affecting processes such as apoptosis and cell proliferation.

Key Mechanisms:

  • Receptor Interaction: The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
  • Cell Signaling Modulation: It may influence intracellular signaling cascades, leading to changes in gene expression and cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study:
A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, highlighting its potency compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several preclinical studies. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers.

Research Findings:

  • Cell Line Studies: In vitro assays revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability among cancer cell lines, with IC50 values ranging from 15 to 25 µM.
  • Mechanistic Insights: The observed anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureaChloro CompoundModerate antimicrobial activity; lower anticancer efficacy
1-(4-bromo-2-methylphenyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)ureaEthoxy CompoundEnhanced anticancer effects; similar antimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the indole core via Fischer indole synthesis or substitution of 1H-indole derivatives with a 2-methoxyethyl group (e.g., using 2-methoxyethylamine under nucleophilic conditions) .
  • Step 2 : Formation of the urea bridge by reacting the substituted indole with 4-bromo-2-methylphenyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
  • Key Variables : Temperature control during urea coupling minimizes side reactions (e.g., hydrolysis), while inert atmospheres (N₂/Ar) enhance stability of intermediates. Yield optimization (~60–75%) requires stoichiometric precision and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethyl and bromophenyl groups) and urea bond formation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at ~452–455 Da) and detects impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and packing motifs .

Q. What are the primary biological targets associated with this compound, and how are they identified?

  • Methodological Answer :

  • Target Screening : Computational docking (e.g., AutoDock Vina) predicts affinity for kinases or G-protein-coupled receptors (GPCRs) due to the indole-urea scaffold .
  • Experimental Validation :
  • Enzyme Assays : Measure inhibition of kinases (e.g., EGFR or BRAF) using fluorescence-based ADP-Glo™ assays .
  • Cellular Assays : Apoptosis induction (via Annexin V/PI staining) and proliferation inhibition (MTT assays) in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across different assays?

  • Methodological Answer :

  • Systematic Substitution : Modify substituents (e.g., bromine → chlorine, methoxyethyl → ethoxyethyl) to assess impact on potency .
  • Data Reconciliation :
  • Meta-Analysis : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts (e.g., membrane permeability limitations) .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?

  • Methodological Answer :

  • Solubility Enhancement :
  • Prodrug Design : Introduce phosphate esters at the methoxyethyl group for aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes in formulation .
  • Metabolic Stability :
  • Deuterium Incorporation : Replace methoxyethyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • In Silico Predictions : Tools like ADMET Predictor™ identify vulnerable metabolic sites (e.g., urea bond hydrolysis) .

Q. How can crystallographic data resolve discrepancies in proposed binding modes for this compound?

  • Methodological Answer :

  • Co-crystallization : Grow crystals of the compound bound to its target (e.g., kinase domain) and solve the structure at ≤2.0 Å resolution .
  • Electron Density Maps : Use SHELXL-refined maps to validate hydrogen bonding (urea → kinase hinge region) and hydrophobic interactions (bromophenyl → ATP pocket) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to reconcile static crystallographic data with dynamic interactions .

Data Contradiction & Experimental Design

Q. How should researchers address inconsistent cytotoxicity results between 2D vs. 3D cell culture models?

  • Methodological Answer :

  • Experimental Adjustments :
  • 3D Spheroid Assays : Use Matrigel-embedded spheroids to mimic tumor microenvironments and assess penetration efficacy .
  • Hypoxia Mimetics : Add cobalt chloride to 2D cultures to simulate 3D hypoxia-driven resistance .
  • Mechanistic Follow-Up : Quantify efflux pump activity (e.g., P-gp via Calcein-AM assay) to identify transport-mediated resistance in 3D models .

Q. What orthogonal techniques validate the compound’s mechanism of action when biochemical and cellular data conflict?

  • Methodological Answer :

  • CRISPR Knockout : Generate target-knockout cell lines (e.g., EGFR−/−) to confirm on-target effects .
  • Chemical Proteomics : Use affinity-based pulldowns with biotinylated probes to identify off-target binding partners .
  • Pathway Analysis : RNA-seq or phosphoproteomics profiles post-treatment reveal compensatory pathways (e.g., MAPK reactivation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.